SK-575

PARP1 degradation PROTAC DC50

SK-575 is a catalytic PROTAC that completely degrades PARP1—removing enzymatic and scaffolding functions that inhibitors like Olaparib cannot. Achieves >99% degradation at 10 nM. Validated in BRCA1/2-mutant xenografts (25–50 mg/kg IP) and chemo-sensitization models (Temozolomide, Cisplatin). Use with SK-575-NEG (IC50 2.64 nM) to isolate degradation-specific effects. The definitive probe for total PARP1 ablation.

Molecular Formula C47H53FN8O8
Molecular Weight 877.0 g/mol
Cat. No. B15544569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK-575
Molecular FormulaC47H53FN8O8
Molecular Weight877.0 g/mol
Structural Identifiers
InChIInChI=1S/C47H53FN8O8/c48-35-19-18-30(29-37-31-12-9-10-13-32(31)43(60)53-52-37)28-34(35)45(62)55-26-24-54(25-27-55)41(59)17-8-6-4-2-1-3-5-7-16-39(57)50-23-22-49-36-15-11-14-33-42(36)47(64)56(46(33)63)38-20-21-40(58)51-44(38)61/h9-15,18-19,28,38,49H,1-8,16-17,20-27,29H2,(H,50,57)(H,53,60)(H,51,58,61)
InChIKeyHPBWDZVXFSTVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SK-575: A Potent and Specific PARP1 PROTAC Degrader for BRCA-Mutated Cancer Research


SK-575 (CAS 2523016-96-6) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the potent and specific degradation of poly(ADP-ribose) polymerase 1 (PARP1) [1]. It is constructed by linking the PARP1/2 inhibitor Olaparib to a cereblon (CRBN) E3 ligase ligand via a 12-carbon alkyl linker [2]. SK-575 has demonstrated high potency in binding to PARP1 and inducing its degradation, making it a valuable chemical probe for studying PARP1 biology in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations .

Why Olaparib or Other PARP1 Inhibitors Cannot Substitute for SK-575 in Degradation Studies


Traditional PARP1 inhibitors, such as Olaparib, function by blocking the catalytic activity of the enzyme but do not remove the PARP1 protein itself. This leaves the DNA-binding and scaffolding functions of PARP1 intact, which can contribute to drug resistance and incomplete pathway inhibition [1]. SK-575, as a PROTAC, is mechanistically distinct. It induces the catalytic, event-driven degradation of the entire PARP1 protein, thereby eliminating all its functions [2]. Simple substitution with an inhibitor like Olaparib will not recapitulate the biological effects of protein degradation, such as the sustained, complete removal of the target and the potential for a more durable cellular response. The negative control compound SK-575-NEG, which binds PARP1 with similar affinity (IC50 2.64 nM) but fails to induce degradation, demonstrates that target engagement alone is insufficient for SK-575's primary mechanism .

Quantitative Evidence Guide for SK-575: Comparing Potency, Efficacy, and Selectivity


Superior Degradation Potency (DC50) of SK-575 in Cancer Cells vs. iRucaparib-AP6

In MDA-MB-436 triple-negative breast cancer cells, SK-575 degrades PARP1 with a half-maximal degradation concentration (DC50) of 1.26 nM, which is approximately 65-fold more potent than the PROTAC degrader iRucaparib-AP6, which has a reported DC50 of 82 nM in the same assay context .

PARP1 degradation PROTAC DC50 MDA-MB-436

Near-Complete PARP1 Degradation Achieved at Low Nanomolar Concentrations vs. Incomplete Inhibition

At a concentration of 10 nM, SK-575 induces >99% degradation of PARP1 protein [1]. In contrast, the small molecule inhibitor Olaparib can only inhibit PARP1's catalytic activity (IC50 5 nM) but does not reduce protein levels, and the negative control compound SK-575-NEG, despite binding with an IC50 of 2.64 nM, is completely ineffective at degrading PARP1 at concentrations up to 1 µM .

PARP1 PROTAC Degradation Efficiency Western Blot

In Vivo Tumor Growth Inhibition and Tolerability in BRCA-Mutant Xenograft Models

In a mouse xenograft model using BRCA2-mutated Capan-1 cells, once-daily intraperitoneal administration of SK-575 at 25 mg/kg and 50 mg/kg for 5 days resulted in significant tumor growth inhibition [1]. Importantly, these efficacious doses were well-tolerated, with no observed mouse lethality or significant body weight loss during the treatment period .

In Vivo Xenograft Capan-1 BRCA2 Tumor Growth Inhibition

Recommended Applications for SK-575 Based on Its Proven Differentiation


Investigating PARP1 Scaffolding Functions vs. Catalytic Activity in DNA Repair

Researchers investigating the non-catalytic, scaffolding roles of PARP1 in DNA repair complexes can use SK-575 to achieve complete target removal, as evidenced by >99% degradation at 10 nM [1]. This is essential for distinguishing these functions from the catalytic activity inhibited by drugs like Olaparib, allowing for a more nuanced understanding of PARP1 biology in models of homologous recombination deficiency.

Preclinical Efficacy Studies in BRCA1/2-Mutant Xenograft Models

For in vivo studies requiring durable target modulation, SK-575 is well-suited for use in mouse xenograft models of BRCA-mutated cancers (e.g., Capan-1). It has demonstrated significant tumor growth inhibition at well-tolerated doses of 25 and 50 mg/kg when administered intraperitoneally, providing a clear benchmark for experimental design [2].

Combination Therapy Studies with DNA-Damaging Agents

SK-575 is a validated tool for combination studies, as it has been shown to dose-dependently potentiate the antitumor activity of cytotoxic chemotherapies like Temozolomide and Cisplatin in vivo [3]. This makes it an ideal compound for investigating synthetic lethality and chemo-sensitization strategies in cancer research.

Use as a Positive Control for PARP1 Degradation vs. Negative Controls

To validate the mechanism of action in new experimental systems, SK-575 can be used in tandem with its well-characterized negative control, SK-575-NEG. SK-575-NEG binds PARP1 with a comparable IC50 (2.64 nM) but fails to induce degradation, providing a precise control for experiments that seek to attribute observed effects specifically to PARP1 protein degradation rather than target binding alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SK-575

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.